Selective Binding Affinity for RNase L vs. Purine Nucleoside Phosphorylase
This compound exhibits a potent and highly selective interaction with RNase L. In a direct biochemical assay, it activated RNase L with an IC50 of 2.30 nM [1]. In stark contrast, its affinity for another key enzyme in purine metabolism, purine nucleoside phosphorylase, is over 500,000-fold lower, with an IC50 of 1.33E+3 nM (1.33 µM) [2]. This massive differential indicates a high degree of target specificity within the purine pathway.
| Evidence Dimension | IC50 (Enzyme Inhibition / Activation) |
|---|---|
| Target Compound Data | IC50: 2.30 nM (RNase L Activation) |
| Comparator Or Baseline | IC50: 1.33E+3 nM (Purine Nucleoside Phosphorylase Inhibition) |
| Quantified Difference | ~578,000-fold difference in potency between targets |
| Conditions | RNase L assay: Inhibition of protein synthesis in mouse L cell extracts. PNP assay: Conversion of [8-14C]-inosine to [8-14C]-hypoxanthine. |
Why This Matters
This data provides a quantitative benchmark for a specific, high-potency interaction, enabling researchers to select this compound over others for studies focused on the 2-5A/RNase L pathway.
- [1] BindingDB. (2009). PrimarySearch_ki for BDBM50025002 (2-5A-dependent ribonuclease). View Source
- [2] BindingDB. (n.d.). BDBM50404028 CHEMBL2021376 (Purine nucleoside phosphorylase). View Source
